(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate
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Overview
Description
The compound (3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate is a complex organic molecule with a unique structure It features multiple functional groups, including hydroxymethyl, methylene, dioxo, epoxy, and methacrylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Core Structure: This step involves the construction of the cyclodeca[b]furan ring system, which can be achieved through cyclization reactions.
Functional Group Introduction: The hydroxymethyl, methylene, dioxo, epoxy, and methacrylate groups are introduced through various chemical reactions such as oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The methylene and epoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the dioxo groups may produce a diol.
Scientific Research Applications
(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate: has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways and targets.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate: can be compared with other similar compounds, such as:
Allylamine: A simpler unsaturated amine with applications in polymer synthesis and pharmaceuticals.
Carbonyl Compounds: Compounds containing the carbonyl group (C=O), which undergo similar reactions and have diverse applications in organic chemistry.
Quinazoline Derivatives: Compounds with potent biological activity, such as angiogenesis inhibitors.
Properties
Molecular Formula |
C19H20O7 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(2Z,4R,8S,9S,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-9(2)17(22)25-14-7-19(4)15(21)6-12(26-19)11(8-20)5-13-16(14)10(3)18(23)24-13/h5-6,13-14,16,20H,1,3,7-8H2,2,4H3/b11-5-/t13-,14+,16-,19-/m1/s1 |
InChI Key |
HTMCLLSRQWRPTN-YKMLNVQRSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@H]1C(=C)C(=O)O3)/CO)C |
Canonical SMILES |
CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |
Origin of Product |
United States |
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